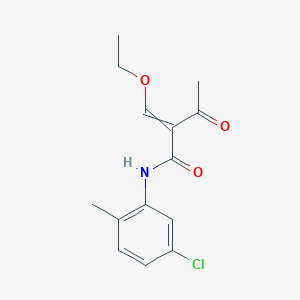
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxymethylidene group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and ethyl acetoacetate.
Condensation Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with the carbonyl group of ethyl acetoacetate under acidic or basic conditions to form an intermediate.
Formation of Ethoxymethylidene Group: The intermediate undergoes further reaction with ethyl formate in the presence of a base to introduce the ethoxymethylidene group.
Final Product: The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-(methylidene)-3-oxobutanamide: Similar structure but lacks the ethoxy group.
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-hydroxybutanamide: Contains a hydroxyl group instead of an oxo group.
Uniqueness
N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61643-69-4 |
|---|---|
Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C14H16ClNO3/c1-4-19-8-12(10(3)17)14(18)16-13-7-11(15)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,16,18) |
InChI Key |
SUUCRRVDROPHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


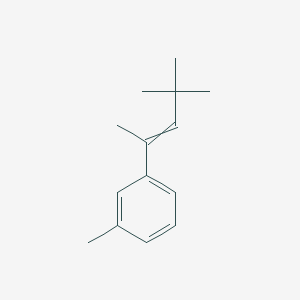
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
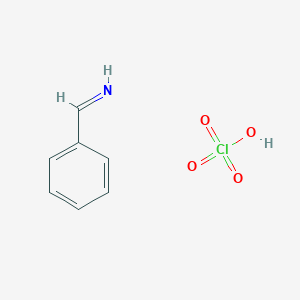
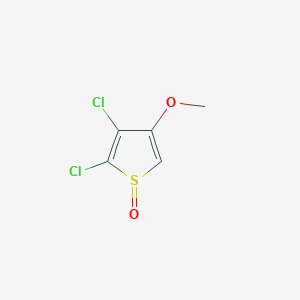
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)
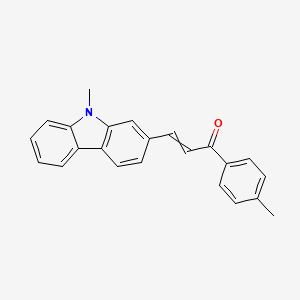
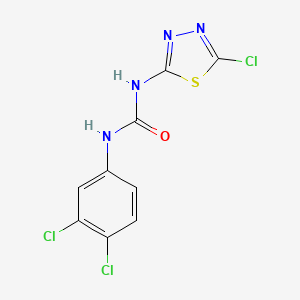
![N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14570899.png)
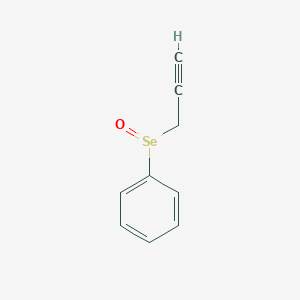
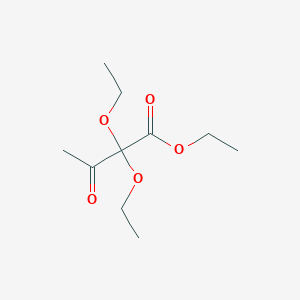
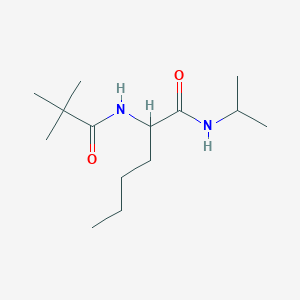
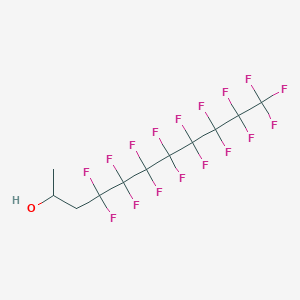
![Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-](/img/structure/B14570935.png)
